molecular formula C18H15NO3 B12856032 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Cat. No.: B12856032
M. Wt: 293.3 g/mol
InChI Key: XCTCHXUWVMKCCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dioxolane ring can be introduced by acetalization of aldehydes with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by acetalization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carboxylic acid.

    Reduction: 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-methanol.

    Substitution: 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-bromide.

Scientific Research Applications

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is unique due to the combination of the indole and dioxolane moieties, which confer both biological activity and synthetic utility. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

InChI

InChI=1S/C18H15NO3/c20-11-15-10-19-17-5-4-13(9-16(15)17)12-2-1-3-14(8-12)18-21-6-7-22-18/h1-5,8-11,18-19H,6-7H2

InChI Key

XCTCHXUWVMKCCX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4C=O

Origin of Product

United States

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